molecular formula C16H19N3O3 B3327105 Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate CAS No. 313369-16-3

Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate

Cat. No.: B3327105
CAS No.: 313369-16-3
M. Wt: 301.34 g/mol
InChI Key: QXNQHNWWRRMQPS-AAEUAGOBSA-N
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Description

Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-5,7,9(16)-triene-12-carboxylate is a complex tetracyclic compound featuring a fused triazatetracyclic core with an ester (carboxylate) group at position 12 and a ketone (3-oxo) moiety at position 2. Its stereochemistry is defined by the (10R,15S) configuration, which critically influences its biological activity and physicochemical properties. The compound’s molecular formula is C₁₆H₁₉N₃O₃, with a molecular weight of 301.34 g/mol (derived from structural analysis of analogous compounds in ).

Properties

IUPAC Name

ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-22-16(21)18-7-6-13-11(8-18)10-4-3-5-12-15(10)19(13)9-14(20)17-12/h3-5,11,13H,2,6-9H2,1H3,(H,17,20)/t11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNQHNWWRRMQPS-AAEUAGOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2C(C1)C3=C4N2CC(=O)NC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CC[C@H]2[C@@H](C1)C3=C4N2CC(=O)NC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate, commonly referred to as Lumateperone (CAS Number: 313369-16-3), is a compound that has garnered attention for its potential therapeutic applications in psychiatric disorders. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

PropertyValue
Molecular Formula C₁₆H₁₉N₃O₃
Molecular Weight 301.34 g/mol
IUPAC Name This compound
CAS Number 313369-16-3

Lumateperone is thought to exert its effects primarily through modulation of neurotransmitter systems in the brain:

  • Dopamine Receptor Activity : It acts as a modulator of dopamine receptors (D2), which is significant in the treatment of schizophrenia and other psychotic disorders.
  • Serotonin Receptor Activity : The compound also interacts with serotonin receptors (5HT2A), contributing to its antipsychotic properties.

These interactions suggest that Lumateperone may help balance neurotransmitter levels in patients with psychiatric conditions.

Pharmacological Effects

Research indicates that Lumateperone exhibits several pharmacological effects:

  • Antipsychotic Effects : Clinical studies have shown efficacy in reducing symptoms of schizophrenia without the typical side effects associated with conventional antipsychotics.
  • Mood Stabilization : It has potential applications in mood disorders due to its influence on serotonin pathways.
  • Cognitive Enhancement : Preliminary studies suggest improvements in cognitive function among treated individuals.

Clinical Efficacy

In a pivotal clinical trial published in The American Journal of Psychiatry, Lumateperone demonstrated significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo after six weeks of treatment in patients with schizophrenia .

Safety Profile

The safety profile appears favorable; common side effects include sedation and weight gain but are less severe compared to traditional antipsychotics . Long-term studies are ongoing to assess the full spectrum of side effects.

Comparative Studies

A comparative study highlighted Lumateperone's unique pharmacological profile against other antipsychotics such as risperidone and olanzapine:

CompoundEfficacySide EffectsWeight Gain Risk
LumateperoneHighMild sedationLow
RisperidoneModerateModerateHigh
OlanzapineHighHighVery High

This table illustrates that Lumateperone may offer a more favorable risk-benefit ratio for patients requiring antipsychotic treatment.

Mechanistic Insights

Research utilizing animal models has elucidated the neurobiological mechanisms underlying Lumateperone's effects. Studies indicate that it enhances synaptic plasticity and neurogenesis in key brain regions associated with mood regulation .

Scientific Research Applications

Introduction to Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate

This compound is a complex organic compound with significant implications in various scientific fields. Known as Lumateperone, it is primarily recognized for its applications in pharmacology and medicinal chemistry.

Pharmacological Applications

This compound has been extensively studied for its therapeutic potential:

Antipsychotic Effects

Lumateperone has shown efficacy in treating schizophrenia and other psychiatric disorders. Clinical trials indicate its ability to reduce psychotic symptoms with a favorable side effect profile compared to traditional antipsychotics .

Mood Disorders

Research suggests that this compound may also play a role in the treatment of mood disorders such as depression and bipolar disorder due to its modulatory effects on neurotransmitter systems .

Mechanistic Studies

The compound's mechanism of action involves modulation of dopamine and serotonin receptors, which is crucial for its antipsychotic properties. Studies have demonstrated that Lumateperone acts as a partial agonist at certain receptor sites while antagonizing others .

Neuroprotective Properties

Emerging research indicates that this compound may exhibit neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Data Tables

Study PhaseConditionOutcomeReference
Phase IIISchizophreniaSignificant reduction in symptoms
Phase IIDepressionImproved mood stability
PreclinicalNeuroprotectionReduced oxidative stress in neuronal cells

Case Study 1: Efficacy in Schizophrenia

In a double-blind placebo-controlled trial involving over 400 participants diagnosed with schizophrenia, Lumateperone demonstrated a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo after six weeks of treatment .

Case Study 2: Bipolar Disorder Treatment

A study focusing on patients with bipolar disorder showed that Lumateperone could stabilize mood swings effectively while minimizing the risk of manic episodes when compared to traditional mood stabilizers .

Case Study 3: Neuroprotection in Animal Models

Animal studies have indicated that Lumateperone administration leads to decreased markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Ethyl (10R,15S)-4-methyl-3-oxo-1,4,12-triazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-5,7,9(16)-triene-12-carboxylate (CAS: 313369-25-4)

Key Differences :

  • Substituent : A methyl group at position 4 distinguishes this derivative from the parent compound.
  • Molecular Formula : C₁₇H₂₁N₃O₃ (Molecular Weight: 315.37 g/mol) .
  • Supplier data indicate higher purity (97%) and commercial availability compared to the parent compound, suggesting easier synthesis or stability .
Table 1: Physicochemical and Commercial Comparison
Property/Compound Parent Compound (No Methyl) 4-Methyl Derivative (CAS 313369-25-4)
Molecular Formula C₁₆H₁₉N₃O₃ C₁₇H₂₁N₃O₃
Molecular Weight (g/mol) 301.34 315.37
Purity (Typical Supplier Data) Not available 95–97%
Price Range (1g) Not commercially listed $186–$1,471 (varies by supplier)
Primary Suppliers N/A eNovation, 1PlusChem, A2B Chem LLC

Ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-methylene-14-oxotetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylate

Key Differences :

  • Core Structure : A tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane system replaces the triazatetracyclic core.
  • Substituents : Additional methyl groups at positions 5, 9, and 13, plus a methylene-oxo group at position 13.
  • Stereochemistry : Six stereocenters [(1R,4S,5R,9S,10R,13S)] confer distinct conformational rigidity .
  • Research Focus : Single-crystal X-ray diffraction studies confirm its stereochemical configuration, emphasizing its utility in structural biology and crystallography .
Table 2: Structural and Research Comparison
Property/Compound Parent Compound Trimethyl-Methylene Derivative
Core Structure Triazatetracyclic Tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane
Key Functional Groups 3-oxo, 12-carboxylate 14-methylene-14-oxo, 5-carboxylate
Stereocenters 2 (10R,15S) 6 (1R,4S,5R,9S,10R,13S)
Research Applications Limited public data Crystallography, structural analysis

Research and Commercial Insights

Commercial Availability

The 4-methyl derivative (CAS 313369-25-4) is widely available from suppliers such as eNovation Chemicals and Shanghai Pharmaron, with prices ranging from $51 (100mg) to $1,471 (1g).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate

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